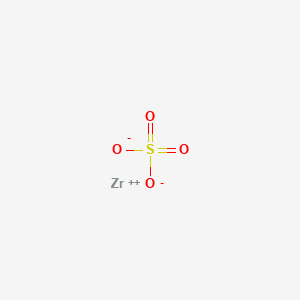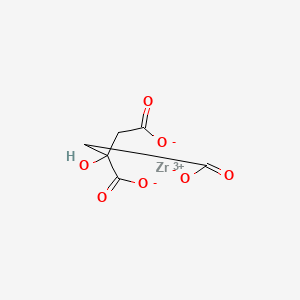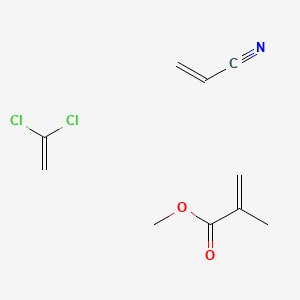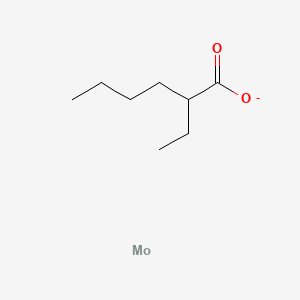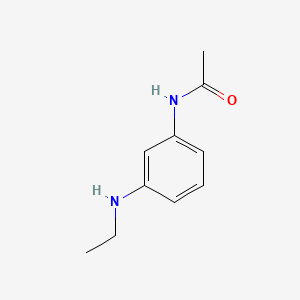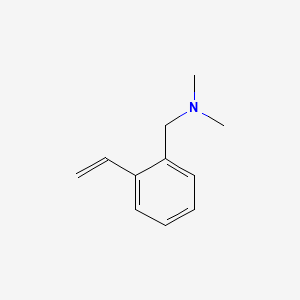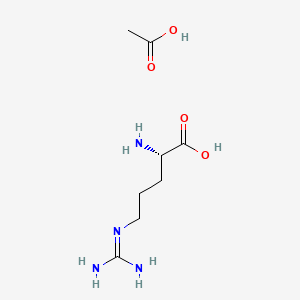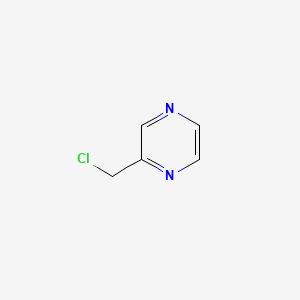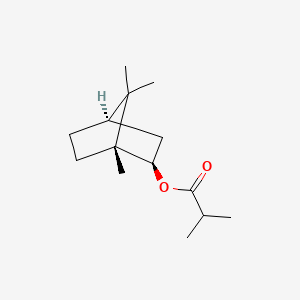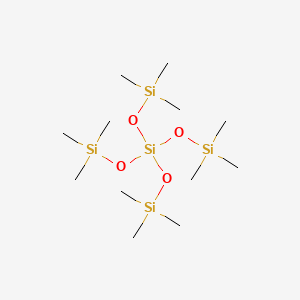
Tetrakis(trimethylsiloxy)silane
Overview
Description
Tetrakis(trimethylsiloxy)silane: is an organosilicon compound with the molecular formula C12H36O4Si5 . It is commonly used as a precursor in the preparation of nanostructured organosilicon polymer films through plasma-enhanced chemical vapor deposition at atmospheric pressure . This compound is also known for its application in synthesizing low dielectric constant silicon-carbon-oxygen-hydrogen films .
Mechanism of Action
Target of Action
Tetrakis(trimethylsilyloxy)silane, also known as TTMS, is an organosilicon compound . Its primary targets are the nanostructured organosilicon polymer films . These films are used in various applications, including electronics and coatings .
Mode of Action
Tetrakis(trimethylsilyloxy)silane interacts with its targets through a process known as plasma-enhanced chemical vapor deposition (PECVD) at atmospheric pressure . This process allows TTMS to deposit onto the surface of the polymer films, altering their properties .
Biochemical Pathways
The interaction of Tetrakis(trimethylsilyloxy)silane with its targets affects the synthesis of low dielectric constant SiCOH films . This process involves the use of TTMS along with cyclohexane in the PECVD method . The resulting SiCOH films have lower dielectric constants, which can be beneficial in certain applications such as microelectronics .
Pharmacokinetics
TTMS is a colourless liquid with a density of 0.87 g/mL at 25 °C and a boiling point of 103-106 °C/2 mmHg . These properties may influence its bioavailability and distribution.
Result of Action
The result of Tetrakis(trimethylsilyloxy)silane’s action is the formation of nanostructured organosilicon polymer films and low dielectric constant SiCOH films . These films have applications in various fields, including electronics, where they can improve device performance .
Action Environment
The action of Tetrakis(trimethylsilyloxy)silane is influenced by environmental factors such as temperature and pressure . The PECVD process, for instance, occurs at atmospheric pressure . Additionally, the physical properties of TTMS, such as its boiling point and density, can be affected by changes in temperature .
Biochemical Analysis
Biochemical Properties
Tetrakis(trimethylsilyloxy)silane is used in the synthesis of low dielectric constant SiCOH films by the PECVD method
Cellular Effects
It is known that organosilicon compounds can interact with cellular processes, potentially influencing cell function, signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to be used as a precursor in the preparation of nanostructured organosilicon polymer films
Temporal Effects in Laboratory Settings
Tetrakis(trimethylsilyloxy)silane is used for setting magic angle and shimming in solid-state nuclear magnetic resonance (SSNMR) spectroscopy at near 40 kHz . It has been demonstrated that favorable results can be achieved in less time but with equal or superior precision as traditional standards .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrakis(trimethylsiloxy)silane can be synthesized by reacting trimethylsilyl chloride with silicon tetrachloride in the presence of lithium . The reaction proceeds as follows:
4Me3SiCl+SiCl4+8Li→(Me3Si)4Si+8LiCl
Properties
IUPAC Name |
tetrakis(trimethylsilyl) silicate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H36O4Si5/c1-17(2,3)13-21(14-18(4,5)6,15-19(7,8)9)16-20(10,11)12/h1-12H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNRWTCZXQWOWIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H36O4Si5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9042463 | |
| Record name | Tetrakis(trimethylsiloxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9042463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Aldrich MSDS] | |
| Record name | Tetrakis(trimethylsiloxy)silane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9817 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
3555-47-3 | |
| Record name | Tetrakis(trimethylsiloxy)silane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3555-47-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrakis(trimethylsiloxy)silane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003555473 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trisiloxane, 1,1,1,5,5,5-hexamethyl-3,3-bis[(trimethylsilyl)oxy]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetrakis(trimethylsiloxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9042463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,5,5,5-hexamethyl-3,3-bis[(trimethylsilyl)oxy]trisiloxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.558 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRAKIS(TRIMETHYLSILOXY)SILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55L9T9A11I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does TTMSS form low-k SiCOH films?
A1: TTMSS serves as a precursor in Plasma-Enhanced Chemical Vapor Deposition (PECVD). Under plasma conditions, TTMSS molecules decompose, and the resulting reactive species interact with each other and the substrate. These interactions lead to the formation of a SiCOH film with a specific chemical structure. The film's composition, including the Si-O-Si network and incorporated hydrocarbon groups, contributes to its low dielectric constant. [, , , ]
Q2: What is the impact of plasma power on SiCOH film properties?
A2: Research shows that increasing plasma power during PECVD using TTMSS influences the film's properties. Higher plasma power generally leads to a higher dielectric constant, ranging from 1.83 to 3.45 as power increases from 20 to 80 W. This is likely due to changes in the film's chemical composition and structure at higher plasma energy. []
Q3: What makes TTMSS unique for creating nanostructured SiO2-like films?
A4: Unlike other siloxy-alkanes used in PECVD, TTMSS possesses a unique symmetric and complex molecular structure (C12H36O4Si5). This characteristic is believed to be crucial for the large-scale formation of fractalized nanostructures in SiO2-like films. These nanostructures contribute to the films' superhydrophobic properties, which are desirable for various applications. []
Q4: How do hydrocarbon groups within the SiCOH film influence its electrical properties?
A5: The incorporation of hydrocarbon groups during SiCOH film deposition with TTMSS and cyclohexane significantly impacts the film's electrical properties. The presence of hydrocarbon porogens can lead to defects at the film interface. These defects affect the current-voltage characteristics of the film, highlighting the importance of controlling hydrocarbon content for desired electrical performance. []
Q5: How does bending impact the stability of TTMSS-derived SiCOH films?
A6: Bending tests reveal that SiCOH films deposited using TTMSS exhibit changes in their dielectric properties. The dielectric constant tends to increase, and leakage current decreases with increased bending cycles. This phenomenon is attributed to structural changes within the film, particularly the rearrangement and increased intensity of specific chemical bonds. Notably, films with minimal changes in bending and stretching modes demonstrate greater mechanical and electrical stability after bending. []
Q6: Can TTMSS-derived films be used for encapsulation in flexible electronics?
A7: Research suggests that TTMSS-derived plasma polymer films hold potential for encapsulation in flexible Organic Electronic Devices (OEDs). Studies demonstrate that incorporating these films within a multilayer structure (e.g., Al2O3/plasma polymer film/Al2O3) enhances the barrier properties against moisture and oxygen, crucial for protecting sensitive organic materials in OEDs. []
Q7: Are there alternative precursors to TTMSS for low-k film deposition?
A8: Yes, researchers are exploring alternative precursors for low-k film deposition. For instance, combining TTMSS with decamethylcyclopentasiloxane in PECVD has shown promising results for achieving ultralow dielectric constant values in SiCOH films. [] This exploration of alternative precursors is driven by the need to optimize film properties and address the specific requirements of various applications.
Q8: How can we analyze the chemical structure of TTMSS-derived films?
A9: Characterization techniques like Fourier Transform Infrared (FTIR) spectroscopy and X-ray Photoelectron Spectroscopy (XPS) are crucial for analyzing the chemical structure of TTMSS-derived films. FTIR provides insights into the types of chemical bonds present, such as Si-O-Si, Si-CH3, and C-H. XPS offers quantitative elemental analysis and information about the chemical states of elements like silicon, carbon, and oxygen within the film. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




